

# Benzyl 4-iodopiperidine-1-carboxylate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Benzyl 4-iodopiperidine-1-carboxylate*

Cat. No.: *B1393997*

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## An In-depth Technical Guide to Benzyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identification and Properties

**Benzyl 4-iodopiperidine-1-carboxylate** is a piperidine derivative that has garnered significant interest as a versatile synthetic intermediate in pharmaceutical research.<sup>[1]</sup> Its structure, featuring a benzyl carbamate protecting group and a strategically placed iodine atom, makes it an ideal scaffold for the synthesis of complex molecular architectures.

### Physicochemical Data

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. The key identifiers and properties of **Benzyl 4-iodopiperidine-1-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	885275-00-3	[1][2][3][4]
Molecular Formula	C13H16INO2	[1][2][3]
Molecular Weight	345.18 g/mol	[1][3]
IUPAC Name	benzyl 4-iodopiperidine-1-carboxylate	[1]
Density	1.6±0.1 g/cm <sup>3</sup>	[2]
Boiling Point	405.9±45.0 °C at 760 mmHg	[2]
Flash Point	199.3±28.7 °C	[2]
Storage Conditions	2-8°C, keep in a dark place, sealed in dry	[1][3]

Expert Insight: The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed when needed, typically via hydrogenolysis. This feature provides synthetic flexibility, allowing for further modifications at the nitrogen position late in a synthetic sequence.

## Synthesis and Reaction Mechanisms

The synthesis of **Benzyl 4-iodopiperidine-1-carboxylate** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist, a common and effective approach starts from commercially available piperidine derivatives.

### A Generalized Synthetic Workflow

A prevalent strategy involves the conversion of a corresponding hydroxyl or carbonyl-functionalized piperidine into the desired iodo-derivative. The following diagram illustrates a conceptual workflow.

Caption: Generalized synthetic workflow for **Benzyl 4-iodopiperidine-1-carboxylate**.

## Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how **Benzyl 4-iodopiperidine-1-carboxylate** can be synthesized from Benzyl 4-hydroxypiperidine-1-carboxylate.

### Step 1: Activation of the Hydroxyl Group (Tosylation)

- Dissolve Benzyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add triethylamine (1.5 equivalents) dropwise to the solution.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the tosylated intermediate.

Causality: The tosylation step is critical as it converts the poor leaving group (hydroxyl) into a good leaving group (tosylate), facilitating the subsequent nucleophilic substitution by the iodide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

### Step 2: Nucleophilic Substitution with Iodide

- Dissolve the tosylated intermediate (1 equivalent) in acetone or dimethylformamide (DMF).
- Add sodium iodide (3-5 equivalents) to the solution.

- Heat the reaction mixture to reflux and stir for 24-48 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Benzyl 4-iodopiperidine-1-carboxylate**.

Trustworthiness: Each step of this protocol should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the reaction has gone to completion and to assess the purity of the intermediates and the final product.

## Applications in Drug Discovery and Medicinal Chemistry

**Benzyl 4-iodopiperidine-1-carboxylate** is a valuable building block in drug discovery primarily due to the reactivity of the iodine substituent.<sup>[1]</sup> This allows for the introduction of a wide range of functional groups through various cross-coupling reactions.

### Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target.<sup>[5]</sup> Fragments containing the 4-iodopiperidine scaffold can serve as excellent starting points. The iodine atom provides a vector for fragment growth or linking, enabling the development of more potent and selective lead compounds.

### Key Chemical Reactions

The C-I bond in **Benzyl 4-iodopiperidine-1-carboxylate** is amenable to several important transformations:

- Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.
- Heck Reaction: Palladium-catalyzed reaction with alkenes to form new C-C bonds.[\[1\]](#)
- Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.
- Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
- Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functionalities.

The versatility of these reactions makes this compound a cornerstone for building diverse chemical libraries for high-throughput screening.

Caption: Key applications of **Benzyl 4-iodopiperidine-1-carboxylate** in synthesis.

## Case Studies and Therapeutic Areas

Piperidine-containing compounds are prevalent in numerous clinically approved drugs and investigational agents. The 4-substituted piperidine motif is a common feature in ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, derivatives of 4-substituted piperidines have been explored as antagonists for the dopamine D4 receptor, which is a target for central nervous system disorders.[\[6\]](#)

## Safety and Handling

**Benzyl 4-iodopiperidine-1-carboxylate** should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [\[1\]](#) Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[7\]](#)

## Conclusion

**Benzyl 4-iodopiperidine-1-carboxylate** is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the design and synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with its reactivity in a broad range of chemical transformations, ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, handling, and reaction scope is essential for leveraging its full potential in research and development.

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